molecular formula C9H16O3S B14140337 4-Cycloocten-1-ol, methanesulfonate, (Z)- CAS No. 64818-38-8

4-Cycloocten-1-ol, methanesulfonate, (Z)-

Cat. No.: B14140337
CAS No.: 64818-38-8
M. Wt: 204.29 g/mol
InChI Key: GJJIPVCFWKYVCW-IHWYPQMZSA-N
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Description

4-Cycloocten-1-ol, methanesulfonate, (Z)- is an organic compound with the molecular formula C9H16O3S It is a derivative of cyclooctene, featuring a hydroxyl group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloocten-1-ol, methanesulfonate, (Z)- typically involves the following steps:

    Hydroxylation of Cyclooctene: Cyclooctene is first hydroxylated to produce 4-Cycloocten-1-ol. This can be achieved using oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

    Methanesulfonation: The hydroxyl group of 4-Cycloocten-1-ol is then converted to a methanesulfonate ester using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

Industrial production of 4-Cycloocten-1-ol, methanesulfonate, (Z)- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydroxylation: Large quantities of cyclooctene are hydroxylated using continuous flow reactors to ensure efficient and consistent production.

    Methanesulfonation in Batch Reactors: The hydroxylated product is then subjected to methanesulfonation in batch reactors, allowing for precise control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Cycloocten-1-ol, methanesulfonate, (Z)- undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, H2), solvents (e.g., ether, ethanol).

Major Products

    Substitution: Amines, ethers, thioethers.

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

Scientific Research Applications

4-Cycloocten-1-ol, methanesulfonate, (Z)- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of cyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Biological Labeling: Due to its reactivity, it is employed in labeling biomolecules for imaging and diagnostic purposes.

    Material Science: It is utilized in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cycloocten-1-ol, methanesulfonate, (Z)- involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biomolecules or participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-Cycloocten-1-ol: The parent compound without the methanesulfonate group.

    Cyclooctene: The unsaturated hydrocarbon precursor.

    Methanesulfonyl Chloride: The reagent used for methanesulfonation.

Uniqueness

4-Cycloocten-1-ol, methanesulfonate, (Z)- is unique due to the presence of both a hydroxyl group and a methanesulfonate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent compounds. Its reactivity and versatility make it valuable in various fields, including organic synthesis, medicinal chemistry, and material science.

Properties

CAS No.

64818-38-8

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] methanesulfonate

InChI

InChI=1S/C9H16O3S/c1-13(10,11)12-9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3/b3-2-

InChI Key

GJJIPVCFWKYVCW-IHWYPQMZSA-N

Isomeric SMILES

CS(=O)(=O)OC1CCC/C=C\CC1

Canonical SMILES

CS(=O)(=O)OC1CCCC=CCC1

Origin of Product

United States

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